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"65646-68-6
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- InChI:
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InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+
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Synthetic retinoid agonist. Anticancer, apoptotic, antioxidant activity in vitro and in vivo. Demonstrates a long half-life in vivo.
Fenretinide is a synthetic derivative of retinoic acid and an inhibitor of dihydroceramide desaturase (IC50 = 2.32 µM). It promotes the generation of reactive oxygen species (ROS), the degradation of anti-apoptotic MCL-1, and the cleavage of pro-apoptotic PKCδ.2 At 5-20 µM, fenretinide selectively activates retinoic acid receptor γ (RARγ) and is reported to inhibit the growth of Caov-3, OVCAR-3, and SKOV3 ovarian cancer cells with IC50 values of 3.7, 6.9, and 8.2 µM, respectively. It also increases activity of serine palmitoyl transferase (SPT) by 1.75-fold and induces caspase-dependent apoptosis in BMEC cells (IC50 = 2.4 µM). Fenretinide prevents lipid-induced reductions in insulin-stimulated glucose uptake in isolated rat soleus musc...